1-Butylisoquinolin-3-amine
CAS No.: 82117-28-0
Cat. No.: VC21297333
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82117-28-0 |
---|---|
Molecular Formula | C13H16N2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | 1-butylisoquinolin-3-amine |
Standard InChI | InChI=1S/C13H16N2/c1-2-3-8-12-11-7-5-4-6-10(11)9-13(14)15-12/h4-7,9H,2-3,8H2,1H3,(H2,14,15) |
Standard InChI Key | MSKJXZSRLUEWJB-UHFFFAOYSA-N |
SMILES | CCCCC1=NC(=CC2=CC=CC=C21)N |
Canonical SMILES | CCCCC1=NC(=CC2=CC=CC=C21)N |
Introduction
Chemical Structure and Properties
1-Butylisoquinolin-3-amine consists of an isoquinoline ring system—characterized by a benzene ring fused to a pyridine ring—with a butyl chain attached at position 1 and an amine group at position 3. This structural arrangement contributes to the compound's distinct chemical behavior and reactivity patterns .
Fundamental Identification Parameters
The compound is defined by several key identification parameters, summarized in the following table:
Physical Properties
Based on structural analysis and comparison with similar isoquinoline derivatives, 1-Butylisoquinolin-3-amine possesses significant physical properties that influence its behavior in chemical reactions and biological systems. While direct experimental data for this specific compound is limited in the available literature, comparative analysis with structurally similar compounds provides insight into its likely properties .
For comparison, 3-tert-butylisoquinolin-1-amine (CAS 58814-41-8), a structural isomer with the butyl and amine groups in reversed positions, has the following properties :
Property | Value |
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Density | 1.078 g/cm³ |
Boiling Point | 341.2°C at 760 mmHg |
Flash Point | 186.9°C |
Synthesis Methodologies
Multiple synthetic routes have been documented for the preparation of 1-Butylisoquinolin-3-amine and structurally analogous compounds, demonstrating the versatility of approaches to constructing substituted isoquinolines.
Direct Synthetic Routes
Research by Long et al. (2013) as referenced in the chemical database entry for 3-tert-butylisoquinolin-1-amine demonstrates the feasibility of synthesizing structurally related compounds . These approaches could be modified for the synthesis of 1-Butylisoquinolin-3-amine.
Another relevant synthetic approach is described in published research on the preparation of 1-alkyl/aryl/dialkylamino-substituted isoquinolines. This method employs isoquinoline-N-oxide as a starting material, reacting it with different amines in the presence of triflic anhydride . Adaptation of this methodology could potentially yield 1-Butylisoquinolin-3-amine through appropriate selection of reagents.
Chemical Reactivity Profile
1-Butylisoquinolin-3-amine exhibits diverse reactivity patterns, influenced by both the isoquinoline core structure and the functional groups attached at positions 1 and 3.
Nucleophilic Reactions
The amine group at position 3 serves as a nucleophilic center, enabling participation in various reactions:
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Alkylation reactions to form secondary and tertiary amines
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Acylation to form amides
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Condensation reactions with carbonyl compounds
Analytical Characterization
Comprehensive characterization of 1-Butylisoquinolin-3-amine typically employs multiple complementary analytical techniques to confirm structure, purity, and key properties.
Spectroscopic Analysis
Spectroscopic characterization of isoquinoline derivatives similar to 1-Butylisoquinolin-3-amine commonly involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy, including:
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¹H NMR to identify hydrogen environments
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¹³C NMR to establish carbon framework
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2D correlation techniques to confirm structural assignments
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Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns
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Infrared (IR) spectroscopy to identify functional groups, particularly the characteristic N-H stretching frequencies of the primary amine group
Applications in Scientific Research
1-Butylisoquinolin-3-amine has significant potential across multiple research domains, with applications derived from both its structural features and reactivity profile.
Synthetic Chemistry Applications
In organic synthesis, 1-Butylisoquinolin-3-amine serves as a valuable building block for the construction of more complex molecular architectures. The presence of both the amine functionality and the isoquinoline core provides multiple sites for further derivatization.
Biological Activity Investigation
Isoquinoline derivatives have demonstrated significant biological activities, including antimicrobial, anticancer, and neurological effects. The specific substitution pattern in 1-Butylisoquinolin-3-amine may confer unique biological properties that warrant investigation .
For context, related quinazoline derivatives such as Verubulin (CID 11414799) have shown significant antineoplastic activities by inhibiting tubulin polymerization and disrupting microtubule formation . Similarly, isoquinoline derivatives might exhibit comparable bioactivities that could be exploited for pharmaceutical development.
Materials Science Applications
Heterocyclic compounds like 1-Butylisoquinolin-3-amine can potentially serve as components in:
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Coordination chemistry, forming complexes with transition metals
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Development of functional materials with specific optical or electronic properties
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Creation of stimuli-responsive systems based on the compound's reactivity profile
Structural Comparison with Analogous Compounds
Comparing 1-Butylisoquinolin-3-amine with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Isoquinoline Derivatives
Several related isoquinoline derivatives demonstrate the structural diversity within this chemical class:
Quinazoline Analogues
Quinazolines represent another class of nitrogen-containing heterocycles with structural similarity to isoquinolines. 4-Chloroquinazoline (CAS 5190-68-1) undergoes similar nucleophilic substitution reactions, particularly with amines, to produce derivatives with significant biological activities.
Future Research Directions
The study of 1-Butylisoquinolin-3-amine presents several promising avenues for future research:
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Development of optimized synthetic routes with improved yields and selectivity
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Comprehensive evaluation of biological activities, particularly antimicrobial and anticancer properties
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Investigation of structure-activity relationships through systematic modification of the butyl chain and amine group
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Exploration of coordination chemistry with various transition metals
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Assessment of potential applications in materials science, particularly in the development of functional materials
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